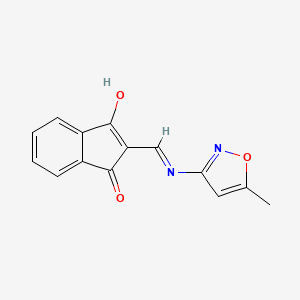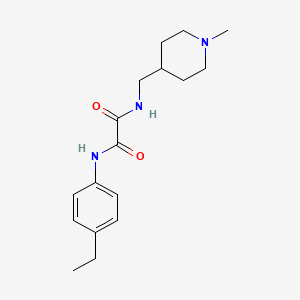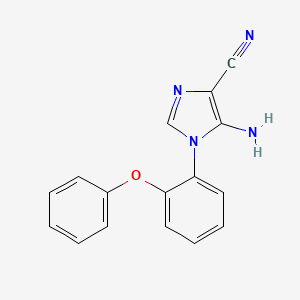![molecular formula C13H13F3N2O4 B2568406 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid CAS No. 325702-09-8](/img/structure/B2568406.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid” is a chemical compound with the molecular formula C13H13F3N2O4 . It has a molecular weight of 318.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 318.25 .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research on nucleophilic aromatic substitution reactions has significant implications for the synthesis and modification of complex organic compounds, including those related to 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid. The study by Pietra and Vitali (1972) demonstrates the reaction of piperidine with dinitrobenzenes, leading to nitropiperidinobenzenes. This research underlines the potential for creating derivatives through substitution reactions, which could be applicable to synthesizing analogs of the compound for pharmaceutical or material science applications (Pietra & Vitali, 1972).
Degradation and Stability Studies
The degradation processes of compounds structurally related to 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid have been studied, highlighting the importance of understanding the stability and environmental impact of such chemicals. Barchańska et al. (2019) investigated the stability and degradation pathways of nitisinone, revealing insights into the environmental fate and pharmacokinetic properties of similar compounds. This research is crucial for developing guidelines for safe handling and disposal, as well as assessing potential environmental risks (Barchańska et al., 2019).
Anticancer Research
Cinnamic acid derivatives have been explored for their anticancer properties, offering a perspective on how structural analogs of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid might be studied for potential therapeutic applications. The review by De, Baltas, and Bedos-Belval (2011) outlines the synthesis, biological evaluation, and potential of cinnamoyl compounds in anticancer research, suggesting a pathway for investigating the anticancer potential of related compounds (De, Baltas, & Bedos-Belval, 2011).
Environmental Management and Wastewater Treatment
The unique properties of certain carboxylic acids and their derivatives, including those related to 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid, have implications for environmental management and wastewater treatment. Duan et al. (2019) discuss the application of free nitrous acid in wastewater systems to control microorganisms, suggesting potential uses of related compounds in improving wastewater management practices (Duan et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)9-3-4-10(11(6-9)18(21)22)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPOQDIRKGNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2568332.png)
![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)





![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)